molecular formula C20H20N4OS B2496748 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2309597-96-2

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2496748
CAS RN: 2309597-96-2
M. Wt: 364.47
InChI Key: GKMSSZDCXQIVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Hydrogen Evolution

Polymeric photocatalysts for hydrogen evolution through water splitting have garnered significant interest in recent years. The compound , 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (referred to as BDTT), has been investigated for its potential in this field . Researchers have explored its sulfide oxidation tuning, leading to the construction of sulfone-based dual acceptor copolymers. These copolymers exhibit promising photocatalytic activities, with high hydrogen evolution efficiency under visible-light illumination. For instance, the resulting polymer PBDTTS-1SO demonstrated remarkable performance, surpassing other reported polymer photocatalysts .

Medicinal Chemistry and Biological Effects

Thiophene derivatives, including BDTT, have fascinated scientists due to their potential as biologically active compounds. These compounds play a crucial role in medicinal chemistry, where researchers seek to improve advanced molecules with diverse biological effects . While specific studies on BDTT’s medicinal properties are not explicitly mentioned, its structural features make it an interesting candidate for further exploration in drug discovery.

Serotonin Receptor Binding

In a related context, the influence of arylpiperazine moieties and benzo[b]thiophene ring substitutions on binding affinity has been studied . One promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), displayed micromolar affinity toward 5-HT1A sites. While this specific compound is not identical to BDTT, it highlights the potential of thiophene-based structures in modulating receptor interactions.

properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(15-3-1-14(2-4-15)16-7-8-26-11-16)24-17-5-6-18(24)10-19(9-17)23-13-21-12-22-23/h1-4,7-8,11-13,17-19H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMSSZDCXQIVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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